2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-18-13-16(9-10-17(18)23-11-3-2-4-20(23)25)22-19(24)12-14-5-7-15(21)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWOXOLGLVGCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Piperidinylation: The formation of the oxopiperidinyl group is achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Acetamidation: Finally, the acetamide group is introduced through an amidation reaction, where the intermediate is reacted with acetic anhydride or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)acetamide
- 2-(4-bromophenyl)-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)acetamide
- 2-(4-methylphenyl)-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Biological Activity
2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide, also known by its CAS number 941872-74-8, is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H21FN2O3
- Molecular Weight : 356.39 g/mol
- Structure : The compound features a fluorophenyl group, a methoxy group, and a piperidinone moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in tumor progression and angiogenesis. The structural characteristics enable it to modulate enzyme activities and receptor interactions, potentially leading to antiproliferative effects.
Antiproliferative Effects
Research has demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT-29 (Colon carcinoma) | 10.5 | Moderate inhibition |
| M21 (Skin melanoma) | 8.7 | Significant inhibition |
| MCF7 (Breast carcinoma) | 12.3 | Moderate inhibition |
These results indicate that the compound effectively inhibits cell growth, suggesting its potential as an anticancer agent .
The compound's mechanism involves the disruption of key cellular processes:
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G2/M phase arrest in cancer cells, which is crucial for preventing further cell division .
- Apoptosis Induction : It has been shown to promote apoptotic pathways in tumor cells, enhancing cell death through intrinsic mechanisms .
Case Studies
A significant study evaluated the effects of this compound in vivo using chick chorioallantoic membrane (CAM) assays. The results demonstrated that the compound significantly reduced tumor vascularization and growth when administered at therapeutic doses. This highlights its potential application in targeting tumor angiogenesis .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound | IC50 (µM) | Targeted Cancer Type |
|---|---|---|
| This compound | 10.5 | Colon carcinoma |
| CA-4 (Combretastatin A-4) | 5.0 | Various solid tumors |
| PIB-SO derivatives | 7.0 | Breast carcinoma |
This table illustrates that while the compound shows promising activity, it may not be as potent as some established agents like CA-4 but still offers a unique profile that warrants further investigation .
Q & A
Q. What are the key steps and analytical methods for synthesizing 2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like the 4-(2-oxopiperidin-1-yl)-3-methoxyaniline core. Critical steps include:
- Coupling reactions : Amide bond formation between the fluorophenyl acetic acid derivative and the aniline moiety under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Cyclization : Formation of the 2-oxopiperidin-1-yl group via intramolecular lactamization under acidic or basic conditions .
- Purification : Column chromatography or recrystallization to isolate the final product.
Analytical methods include:
- NMR spectroscopy : To confirm structural integrity (e.g., aromatic proton signals at δ 6.8–7.4 ppm, piperidinone carbonyl at ~δ 170 ppm) .
- HPLC : For purity assessment (>95% by reverse-phase C18 column) .
Q. How is the compound characterized for structural integrity and purity in academic research?
Standard characterization protocols involve:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., methoxy group at δ ~3.8 ppm, fluorophenyl protons as doublets) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and piperidinone carbonyl (~1680 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 413.18) .
- Chromatography : HPLC-UV or LC-MS for purity checks .
Q. What initial biological screening approaches are used to evaluate this compound’s potential?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination using fluorescence-based assays) .
- Antimicrobial activity : Broth microdilution to assess MIC values against bacterial/fungal strains .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., IC₅₀ of ~10 µM reported in HT-29 colon cancer cells) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield and purity of this compound?
- Reaction optimization :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency .
- Catalyst screening : Use DMAP or pyridine to accelerate amide bond formation .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitration or cyclization) .
- Purity enhancement : Gradient elution in HPLC (acetonitrile/water with 0.1% TFA) resolves closely related impurities .
Q. How can contradictions in biological activity data between studies be resolved?
- Comparative structural analysis : Compare activity of analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl reduces anticancer potency by ~40%) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., MAPK pathway inhibition) .
- Dose-response studies : Replicate assays across multiple cell lines to rule out cell-type-specific effects .
Q. What computational approaches are used to predict target interactions and pharmacokinetics?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., docking score of −9.2 kcal/mol with EGFR) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine vs. methoxy) with logP and bioavailability .
- ADMET prediction : SwissADME or pkCSM to estimate permeability (e.g., Caco-2 Papp < 5 × 10⁻⁶ cm/s) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Functional group modification :
- Replace 2-oxopiperidin-1-yl with 2-oxazepane to assess ring size impact .
- Substitute 4-fluorophenyl with 4-trifluoromethylphenyl for enhanced lipophilicity .
- Bioactivity comparison : Tabulate IC₅₀ values against analogs (e.g., 2-oxopiperidin-1-yl vs. 3-oxopiperazin-1-yl derivatives):
| Derivative | IC₅₀ (µM) | Target |
|---|---|---|
| Parent compound | 10.2 | EGFR kinase |
| 3-Oxopiperazin-1-yl | 28.7 | EGFR kinase |
| 4-Trifluoromethyl | 6.5 | EGFR kinase |
Q. What methodologies are used to analyze pharmacokinetic properties in preclinical studies?
- In vitro assays :
- Metabolic stability : Incubate with liver microsomes (e.g., t₁/₂ = 45 min in human microsomes) .
- Plasma protein binding : Equilibrium dialysis (e.g., 92% bound to albumin) .
- In vivo PK : Administer IV/orally to rodents and measure plasma concentration via LC-MS/MS (e.g., oral bioavailability = 22%) .
Q. How can researchers address solubility and stability challenges during formulation?
- Salt formation : Prepare hydrochloride salt to enhance aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .
- Excipient screening : Use cyclodextrins or PEG-400 to stabilize the compound in solution .
- Lyophilization : Freeze-dry with trehalose for long-term storage .
Q. What strategies are used for comparative studies with structural analogs?
- Structural clustering : Group analogs by core modifications (e.g., piperidinone vs. pyrazinone derivatives) .
- Bioactivity profiling : Test analogs against a panel of 50+ kinases to identify selectivity patterns .
- Data visualization : Heatmaps to correlate substituents with activity (e.g., fluorophenyl enhances kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
